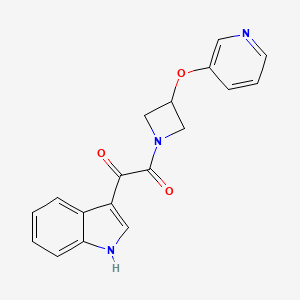
1-(1H-indol-3-yl)-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indol-3-yl)-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethane-1,2-dione, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE) pathway. This pathway is responsible for the activation of the NEDD8 protein, which is involved in the regulation of protein degradation and cell cycle progression. MLN4924 has shown promising results in preclinical studies as a potential anticancer agent.
Applications De Recherche Scientifique
HIV-1 Attachment Inhibitors
An evolution from indole to azaindoles has led to the discovery of compounds demonstrating significant antiviral activity against HIV-1. Systematic modifications to indole moieties resulted in azaindole derivatives with enhanced pharmaceutical properties, culminating in clinical study candidates such as BMS-488043. This progression exemplifies the compound's potential as a novel class of HIV-1 attachment inhibitors, offering proof of concept for antiviral mechanisms (Tao Wang et al., 2009).
Anticancer Activity
Research on derivatives of 1-(1H-indol-3-yl)-2-(pyridin-3-yloxy)azetidin-1-yl)ethane-1,2-dione has indicated moderate to potent antiproliferative activities against various cancer cell lines, including Hela, A-549, and ECA-109. These findings suggest the compound's derivatives as potential candidates for cancer therapy development (Jun Jiang et al., 2016).
Insecticidal Agents
The synthesis of spiro[azetidine-2,3′-(3H)indole]-2′,4′(1′H)-diones demonstrates an innovative approach to generating potential insecticidal agents. These compounds, developed through green synthesis methods, have shown promising insecticidal activity against Periplaneta americana, highlighting the chemical's utility in pest control applications (R. Jain et al., 2013).
Chemosensors for Metal Ions
Naphthoquinone-based chemosensors incorporating the pyridin-3-yloxy motif exhibit high selectivity towards Cu2+ ions. These compounds change color upon complexation, offering a visually detectable method for copper ion detection in environmental and biological samples, underscoring the versatility of 1-(1H-indol-3-yl)-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethane-1,2-dione derivatives in analytical chemistry (Prajkta Gosavi-Mirkute et al., 2017).
Antimicrobial Activity
The synthesis of novel 2-(pyridine-3-yl)-4H-chromen-4-one derivatives, starting from 1-(2-hydroxyphenyl)-3-(pyridine-3-yl)propane-1,3-dione, has led to compounds with notable antibacterial and antifungal activities. This underlines the potential of such compounds in the development of new antimicrobial agents, offering an effective approach to combat resistant pathogens (Asha V. Chate et al., 2013).
Propriétés
IUPAC Name |
1-(1H-indol-3-yl)-2-(3-pyridin-3-yloxyazetidin-1-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-17(15-9-20-16-6-2-1-5-14(15)16)18(23)21-10-13(11-21)24-12-4-3-7-19-8-12/h1-9,13,20H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHDLKYSTRWJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(=O)C2=CNC3=CC=CC=C32)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-amino-2-[benzyl(methyl)amino]propanoate dihydrochloride](/img/structure/B2637569.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2637571.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2637573.png)
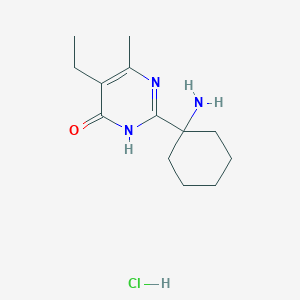
![2-(Furan-2-yl)-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637577.png)
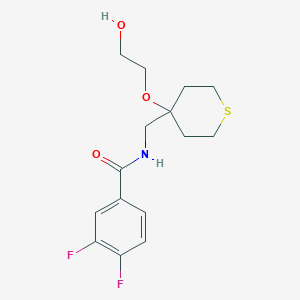
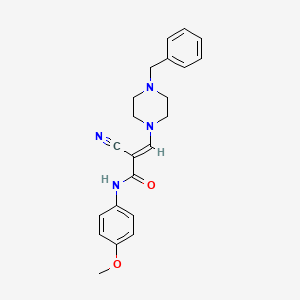
![Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2637580.png)
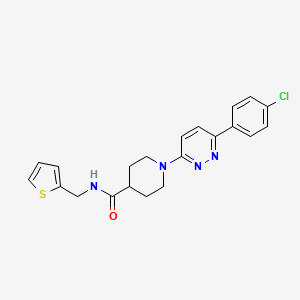
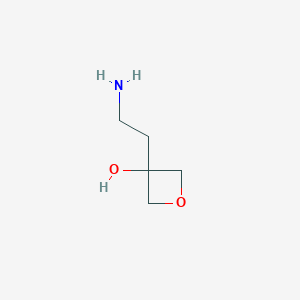
![N-(3-chloro-2-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2637584.png)
![4-Ethyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2637585.png)
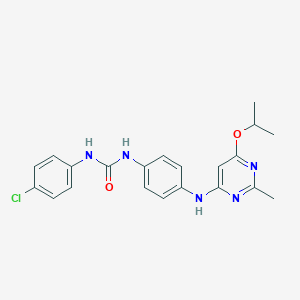
![3-Fluoro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2637588.png)